molecular formula C21H20ClNO4 B2558455 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 881080-49-5

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2558455
CAS No.: 881080-49-5
M. Wt: 385.84
InChI Key: RYGQSUFWHKCXIU-UHFFFAOYSA-N
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Description

“1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a derivative of indolin-2-one . Indolin-2-one derivatives have been synthesized as potential acetylcholine esterase (AChE) inhibitors . They have been designed based on the structural feature of donepezil, a known AChE inhibitor .


Synthesis Analysis

The synthesis of indolin-2-one derivatives involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors . An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to indolin-2-one derivatives have been extensively studied for their potential as therapeutic agents. For instance, (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds have shown potent angiotensin-converting enzyme (ACE) inhibitory activity, significantly reducing systolic blood pressure in spontaneously hypertensive rats, indicating potential applications in the treatment of hypertension (Kim et al., 1983). Similarly, dopaminergic activity has been observed in substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, suggesting uses in modulating dopamine receptors (Pfeiffer et al., 1982).

Enzymatic Inhibition

The non-specific inhibition of cytochrome P450 activities by chlorophyllin, a compound used in geriatric treatment, highlights the potential of related compounds in modulating enzyme activities. This could implicate similar structures in the inhibition of enzymes involved in the bioactivation of carcinogens, contributing to anticancer strategies (Yun et al., 1995).

Synthetic Methodology

Research into the synthesis and functionalization of indolin-2-one derivatives has provided valuable insights into constructing complex molecules. For example, facile access to 2,2-disubstituted indolin-3-ones via a cascade Fischer indolization/Claisen rearrangement reaction offers a straightforward method for synthesizing derivatives with potential biological activity (Xia et al., 2017).

Antimicrobial Activity

Some novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides have been synthesized and evaluated as antimicrobial agents, showing promising antibacterial and antifungal activities. This suggests the potential utility of indolin-2-one derivatives in developing new antimicrobial drugs (Debnath & Ganguly, 2015).

Mechanism of Action

Target of Action

Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors , suggesting that AChE could be a potential target.

Mode of Action

If it acts similarly to other indolin-2-one derivatives, it may inhibit the activity of its target enzyme, potentially AChE .

Biochemical Pathways

If it acts as an ache inhibitor like other indolin-2-one derivatives , it could affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft.

Result of Action

One similar compound was found to inhibit nitric oxide (no) production , which could suggest potential anti-inflammatory effects.

Properties

IUPAC Name

7-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGQSUFWHKCXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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